molecular formula C20H19NO B3074892 N-phenethyl-4-phenoxyaniline CAS No. 1024240-73-0

N-phenethyl-4-phenoxyaniline

Cat. No.: B3074892
CAS No.: 1024240-73-0
M. Wt: 289.4 g/mol
InChI Key: GUDHZZAXTMGZNF-UHFFFAOYSA-N
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Scientific Research Applications

N-phenethyl-4-phenoxyaniline is primarily used in biochemical research, particularly in the field of proteomics It is used as a biochemical reagent to study protein interactions and functions

Mechanism of Action

Mode of Action

. This suggests that N-Phenethyl-4-phenoxyaniline might interact with its targets in a similar manner, leading to changes in cellular signaling.

Biochemical Pathways

, it can be speculated that this compound might influence pathways related to these processes.

Result of Action

, it can be speculated that this compound might have similar effects.

Safety and Hazards

The safety data sheet for a related compound, 4-Phenoxyaniline, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The precursors of the most common synthesis routes used in illicit fentanyl manufacture, including “N-phenethyl-4-phenoxyaniline”, have been placed under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals, take stronger measures to prevent their diversion from licit industry, and collaborate more closely across international borders .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-4-phenoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium borohydride for reduction reactions and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the imine product formed from the reaction of N-phenethyl-4-piperidinone with aniline yields this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-phenethyl-4-phenoxyaniline include:

  • N-phenethyl-4-piperidinone
  • N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
  • N-(1-propyl-4-piperidinyl)propionanilide
  • N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide
  • N-(1-(3-phenoxypropyl)-4-piperidinyl)propionanilide
  • N-(1-(2-cyanoethyl)-4-piperidinyl)propionanilide

Uniqueness

This compound is unique due to its specific structure, which includes a phenethyl group and a phenoxy group attached to an aniline moiety. This unique structure may confer specific biochemical properties and interactions that are distinct from other similar compounds.

Properties

IUPAC Name

4-phenoxy-N-(2-phenylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-16-21-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHZZAXTMGZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289390
Record name N-(4-Phenoxyphenyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024240-73-0
Record name N-(4-Phenoxyphenyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024240-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Phenoxyphenyl)benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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